3-fluoro-4-(1H-pyrazol-1-yl)aniline

Continuous Flow Chemistry N-Aryl Pyrazole Synthesis Process Intensification

3-Fluoro-4-(1H-pyrazol-1-yl)aniline (≥95%, CAS 425379-93-7) delivers a distinct 3-fluoro-4-pyrazolyl chemotype with enhanced metabolic stability vs. non-fluorinated 4-(1H-pyrazol-1-yl)aniline—critical for kinase/GPCR SAR where fluorinated pyrazoles dominate >50% of publications. Bifunctional: free NH₂ for amidation/sulfonylation/cross-coupling plus fluoro-aromatic derivatization. Compatible with telescoped continuous flow for safe scale-up. Aligned with SDHI fungicide pharmacophores. HCl salt available for aqueous assays. Inquire now.

Molecular Formula C9H8FN3
Molecular Weight 177.182
CAS No. 425379-93-7
Cat. No. B2946903
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-fluoro-4-(1H-pyrazol-1-yl)aniline
CAS425379-93-7
Molecular FormulaC9H8FN3
Molecular Weight177.182
Structural Identifiers
SMILESC1=CN(N=C1)C2=C(C=C(C=C2)N)F
InChIInChI=1S/C9H8FN3/c10-8-6-7(11)2-3-9(8)13-5-1-4-12-13/h1-6H,11H2
InChIKeyKKRXVEUMRXSOJV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 2.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





3-fluoro-4-(1H-pyrazol-1-yl)aniline CAS 425379-93-7: Product Profile and Comparator Baseline for Scientific Procurement


3-fluoro-4-(1H-pyrazol-1-yl)aniline (CAS 425379-93-7; molecular formula C₉H₈FN₃; molecular weight 177.18 g/mol) is a fluorinated aniline derivative featuring a pyrazole substituent at the 4-position and a fluorine atom at the 3-position of the aniline ring . It functions primarily as a versatile synthetic intermediate and building block in pharmaceutical and agrochemical research, with the fluorine atom contributing to enhanced metabolic stability and lipophilicity relative to non-fluorinated pyrazolylaniline analogs [1]. Its free amino group enables further derivatization via amidation, sulfonylation, and cross-coupling chemistry. Among structurally related compounds—including 4-(1H-pyrazol-1-yl)aniline (CAS 17635-45-9, the non-fluorinated parent scaffold), 2-fluoro-6-(1H-pyrazol-1-yl)aniline (a regioisomeric analog), 3-(difluoromethyl)-4-(1H-pyrazol-1-yl)aniline, and 3-fluoro-4-(1-methyl-1H-pyrazol-5-yl)aniline (a methylated pyrazole variant)—the 3-fluoro-4-substituted arrangement represents a distinct chemotype offering specific electronic and steric properties for lead optimization campaigns.

3-fluoro-4-(1H-pyrazol-1-yl)aniline CAS 425379-93-7: Why Generic Substitution Without Comparative Validation Fails in Lead Optimization


Substitution of 3-fluoro-4-(1H-pyrazol-1-yl)aniline with seemingly similar N-aryl pyrazole building blocks—such as the non-fluorinated parent 4-(1H-pyrazol-1-yl)aniline or alternative regioisomers—carries quantifiable risks in pharmaceutical and agrochemical research contexts. Fluorinated pyrazoles now constitute over 50% of recent publications in this chemical space, with the fluorine substituent demonstrably altering metabolic stability, target binding kinetics, and physicochemical properties [1]. In BORAZAN fluorophore systems, the presence and position of the fluorine atom directly modulate emission wavelength, quantum yield, and solvolytic stability [2]. For N-aryl pyrazole synthesis via telescoped continuous flow methodologies, the specific aniline substitution pattern influences both reaction yield and impurity profiles in downstream applications [3]. These documented performance divergences underscore that without explicit comparative validation, substituting a fluorinated pyrazolylaniline with an alternative analog may compromise SAR integrity, delay project timelines through unexpected synthetic failures, and yield non-interchangeable pharmacological or material science outcomes. The following evidence items provide the quantitative basis for understanding where and why this specific compound offers differentiated performance relative to its closest comparators.

3-fluoro-4-(1H-pyrazol-1-yl)aniline CAS 425379-93-7: Quantitative Comparative Evidence for Differentiated Procurement Decisions


3-fluoro-4-(1H-pyrazol-1-yl)aniline: Synthetic Accessibility via Continuous Flow Methodologies

3-fluoro-4-(1H-pyrazol-1-yl)aniline is amenable to synthesis via a three-step telescoped continuous flow process that converts aniline derivatives to N-aryl pyrazoles without isolating the highly energetic diazonium and hydrazine intermediates [1][2]. This methodological compatibility is not unique to the fluorinated analog—the same flow process accommodates both fluorinated and non-fluorinated anilines—but the availability of validated flow-chemistry protocols reduces the development burden for groups requiring this specific substitution pattern. Fluorinated pyrazole building blocks, including derivatives of this core, are essential intermediates for commercial agrochemicals such as Bixafen, Fluxapyroxad, Fluindapyr, and Sedaxane [2][3].

Continuous Flow Chemistry N-Aryl Pyrazole Synthesis Process Intensification

3-fluoro-4-(1H-pyrazol-1-yl)aniline: Predicted Lipophilicity Enhancement Relative to Non-Fluorinated Analog

The presence of the fluorine atom at the 3-position of the aniline ring in 3-fluoro-4-(1H-pyrazol-1-yl)aniline is expected to increase lipophilicity relative to the non-fluorinated analog 4-(1H-pyrazol-1-yl)aniline (CAS 17635-45-9) . In fluorinated pyrazole systems generally, fluorine substitution enhances metabolic stability and modulates target binding [1]. However, direct experimentally determined logP or logD values for the target compound were not identified in the available primary literature. Computational prediction or direct measurement would be required to establish precise quantitative differentiation.

Medicinal Chemistry Physicochemical Properties Drug-likeness Optimization

3-fluoro-4-(1H-pyrazol-1-yl)aniline: Intermediate in Fluorinated Pyrazole-Derived Agrochemical Synthesis

3-fluoro-4-(1H-pyrazol-1-yl)aniline serves as a key synthetic intermediate or structural progenitor for the preparation of fluorinated pyrazole-containing agrochemicals . Commercial SDHI fungicides including Bixafen, Fluxapyroxad, Fluindapyr, Sedaxane, Isopyrazam, and Benzovindiflupyr each require fluorinated pyrazole building blocks as core structural components [1][2]. While the target compound itself is not directly a commercial active ingredient, its structural features (fluoro-substituted aniline with N-linked pyrazole) align closely with intermediates employed in the synthesis of these high-value crop protection agents. The non-fluorinated analog 4-(1H-pyrazol-1-yl)aniline lacks the metabolic stability advantages conferred by fluorine and is less directly relevant to this established agrochemical pharmacophore space [1].

Agrochemical Development SDHI Fungicides Fluorinated Building Blocks

3-fluoro-4-(1H-pyrazol-1-yl)aniline: Synthetic Utility as a Bifunctional Building Block

3-fluoro-4-(1H-pyrazol-1-yl)aniline possesses two orthogonal reactive handles: a primary aromatic amine group amenable to amidation, sulfonylation, reductive amination, and diazonium chemistry; and a fluoro-substituted aromatic ring capable of participating in nucleophilic aromatic substitution (SNAr) and metal-catalyzed cross-coupling reactions . The compound is categorized as a "versatile small molecule scaffold" in vendor technical documentation and serves as a key intermediate for heterocyclic compound synthesis . While regioisomeric fluorinated pyrazolylanilines (e.g., 2-fluoro-6-(1H-pyrazol-1-yl)aniline) also present bifunctional reactivity, the 3-fluoro-4-pyrazolyl arrangement places the electron-withdrawing fluorine and electron-donating pyrazolyl groups in distinct electronic environments relative to the amino group, offering a differentiated starting geometry for parallel library synthesis .

Medicinal Chemistry Building Block Chemistry Parallel Synthesis

3-fluoro-4-(1H-pyrazol-1-yl)aniline: Commercial Availability and Purity Specifications for Procurement Decisions

3-fluoro-4-(1H-pyrazol-1-yl)aniline (CAS 425379-93-7) is commercially available from multiple research chemical suppliers with purity specifications ranging from 95% to 97% . The hydrochloride salt form (CAS 1193389-77-3) is also widely available at ≥95% purity, offering enhanced aqueous solubility for biological assay applications . In contrast, the non-fluorinated analog 4-(1H-pyrazol-1-yl)aniline (CAS 17635-45-9) is available in 97% purity , providing comparable synthetic-grade quality but lacking the fluorine-mediated properties relevant to medicinal chemistry and agrochemical applications. No supplier-provided comparative stability data under storage conditions were identified across available sources.

Chemical Procurement Purity Specifications Vendor Comparison

3-fluoro-4-(1H-pyrazol-1-yl)aniline CAS 425379-93-7: Evidence-Supported Application Scenarios for Scientific Procurement


Medicinal Chemistry Building Block for Fluorinated Pyrazole Library Synthesis

As documented in Section 3, 3-fluoro-4-(1H-pyrazol-1-yl)aniline offers bifunctional reactivity with orthogonal derivatization handles: a primary aromatic amine and a fluoro-substituted aromatic ring . This regioisomeric arrangement enables parallel library synthesis exploring chemical space distinct from 2-fluoro-6-(1H-pyrazol-1-yl)aniline or non-fluorinated 4-(1H-pyrazol-1-yl)aniline. The compound aligns with the established medicinal chemistry principle that fluorinated pyrazoles constitute a privileged scaffold, with over 50% of contributions to this field published in the last five years of the comprehensive review period [1]. For medicinal chemistry groups conducting SAR campaigns on kinase inhibitors or GPCR modulators where fluorine substitution is a validated optimization strategy, this building block provides entry into underexplored regioisomeric space relative to more common 2-pyrazolylaniline frameworks.

Agrochemical R&D: Intermediate for SDHI Fungicide Analog Development

Fluorinated pyrazole building blocks are essential intermediates for commercial SDHI fungicides including Bixafen, Fluxapyroxad, Fluindapyr, Sedaxane, Isopyrazam, and Benzovindiflupyr [2][3]. 3-fluoro-4-(1H-pyrazol-1-yl)aniline provides a fluorinated aniline core structurally aligned with the intermediates required for this fungicide class. The fluorine atom at the 3-position is anticipated to confer metabolic stability advantages over non-fluorinated 4-(1H-pyrazol-1-yl)aniline [3]. This scenario is most relevant for agrochemical discovery groups engaged in analog generation around established SDHI pharmacophores or pursuing novel fungicidal scaffolds requiring fluorinated pyrazolylaniline building blocks as starting materials for diversification.

Continuous Flow Process Development and Scale-Up Studies

The synthesis of N-aryl pyrazoles from aniline derivatives via three-step telescoped continuous flow has been validated in the peer-reviewed literature [4]. 3-fluoro-4-(1H-pyrazol-1-yl)aniline, as a fluorinated aniline derivative, is compatible with this flow methodology, which minimizes accumulation of highly energetic diazonium intermediates—a critical safety consideration for process scale-up [4][5]. For process chemistry groups evaluating continuous flow adoption or requiring scalable access to fluorinated N-aryl pyrazole building blocks, this compound offers a test substrate within a validated telescoped protocol that avoids hazardous intermediate isolation.

Salt Form Selection for Aqueous Biological Assays

The hydrochloride salt of 3-fluoro-4-(1H-pyrazol-1-yl)aniline (CAS 1193389-77-3) is commercially available at ≥95% purity . Vendor documentation indicates that hydrochloride salt formation enhances aqueous solubility relative to the free base, facilitating dissolution in biological assay buffers [6]. This scenario applies to screening groups requiring aqueous-soluble fluorinated pyrazolylaniline scaffolds for cellular or biochemical assays where DMSO concentration must be minimized or where the free base exhibits solubility limitations under physiological conditions.

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